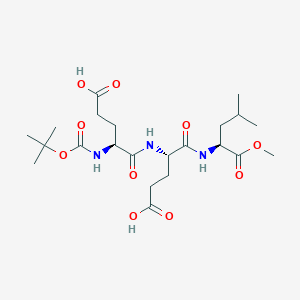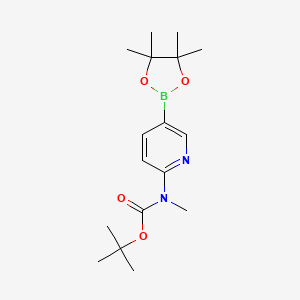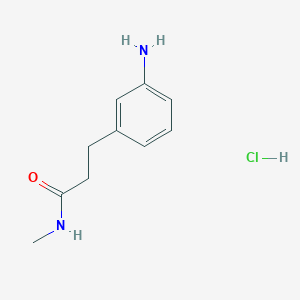
Chlorhydrate de 2-(cyclopentylamino)éthanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Cyclopentylamino)ethan-1-ol hydrochloride is not explicitly mentioned in the search results . For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific article or a trusted chemical database.Chemical Reactions Analysis
The specific chemical reactions involving 2-(Cyclopentylamino)ethan-1-ol hydrochloride are not mentioned in the search results . For detailed information on its reactivity, it would be best to refer to a peer-reviewed scientific article or a trusted chemical database.Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclopentylamino)ethan-1-ol hydrochloride are not explicitly mentioned in the search results . For detailed information on its properties, it would be best to refer to a peer-reviewed scientific article or a trusted chemical database.Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Il est utilisé comme outil biochimique pour isoler et étudier les protéines et pour comprendre les interactions protéine-protéine au sein de la cellule .
Recherche médicale
En recherche médicale, le chlorhydrate de 2-(cyclopentylamino)éthanol est exploré pour ses effets thérapeutiques potentiels. Il est étudié dans le développement de nouveaux médicaments et de stratégies de traitement, en particulier pour les affections qui impliquent le système nerveux central.
Recherche environnementale
Les chercheurs utilisent ce composé dans des études environnementales pour comprendre l'impact de diverses substances sur les écosystèmes. Il peut servir de composé de référence ou de réactif dans les méthodes analytiques pour détecter et quantifier les polluants.
Recherche industrielle
Dans les milieux industriels, les propriétés uniques du composé sont exploitées pour développer de nouveaux matériaux et procédés chimiques. Il peut être impliqué dans la synthèse de nouveaux polymères ou en tant que catalyseur dans des réactions chimiques.
Essais biochimiques
Le This compound: est un réactif clé dans les essais biochimiques. Il est utilisé pour mesurer l'activité enzymatique, la liaison des récepteurs et pour suivre les changements biochimiques au sein des cellules .
Chimie analytique
Le composé trouve des applications en chimie analytique où il est utilisé comme étalon ou composé de calibration en chromatographie et en spectrométrie de masse, contribuant à la mesure précise d'autres substances .
Biologie moléculaire
En biologie moléculaire, il est utilisé dans l'étude de l'expression des gènes et de la synthèse des protéines. Il peut faire partie des réactifs utilisés dans l'amplification par PCR ou dans la préparation d'échantillons pour le séquençage .
Neurosciences
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions or potential applications of 2-(Cyclopentylamino)ethan-1-ol hydrochloride are not provided in the search results . For detailed information on its potential uses, it would be best to refer to a peer-reviewed scientific article or a trusted chemical database.
Relevant Papers The search results do not provide specific peer-reviewed papers related to 2-(Cyclopentylamino)ethan-1-ol hydrochloride . For a comprehensive analysis, it would be best to conduct a literature search in a scientific database like PubMed or Web of Science.
Propriétés
IUPAC Name |
2-(cyclopentylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-5-8-7-3-1-2-4-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGSMTIFVBPOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-76-2 | |
| Record name | 2-(cyclopentylamino)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521901.png)




![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)



![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)




